4-(Acetylamino)phenyl dimethylcarbamate
Description
4-(Acetylamino)phenyl dimethylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with an acetylamino group (-NHCOCH₃) at the para position and a dimethylcarbamate (-OCO-N(CH₃)₂) group. This compound belongs to the broader class of aryl carbamates, which are widely studied for their biological activities, including pesticidal, pharmaceutical, and enzymatic inhibition properties. The acetylamino group enhances solubility and metabolic stability, while the dimethylcarbamate moiety contributes to its reactivity and binding affinity to biological targets .
Properties
IUPAC Name |
(4-acetamidophenyl) N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(14)12-9-4-6-10(7-5-9)16-11(15)13(2)3/h4-7H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIMULSXTPBYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303095-01-4 | |
| Record name | 4-(ACETYLAMINO)PHENYL DIMETHYLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenyl dimethylcarbamate typically involves the reaction of 4-aminophenol with acetic anhydride to form 4-acetylaminophenol. This intermediate is then reacted with dimethyl carbonate in the presence of a suitable catalyst to yield the final product . The reaction conditions often include elevated temperatures and the use of acid-base bifunctional ionic liquids as catalysts .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow systems to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)phenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted carbamates .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 4-(acetylamino)phenyl dimethylcarbamate exhibit promising anticancer properties. A study focusing on the synthesis of 2-pyrrolidinone derivatives containing similar moieties demonstrated significant cytotoxic effects against various cancer cell lines, including pancreatic and breast cancer . The presence of the 4-(dimethylaminophenyl) group has been linked to enhanced bioactivity, making it a valuable scaffold in drug discovery.
Cholinesterase Inhibition
The compound has also been investigated for its potential as a cholinesterase inhibitor. A series of studies demonstrated that compounds with similar structures effectively inhibit acetylcholinesterase, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease . The inhibition potency was found to be in the nanomolar range, suggesting that modifications to the structure can lead to effective therapeutic agents.
Antioxidant Properties
The antioxidant capabilities of compounds derived from this compound have been explored, showing significant radical scavenging activities. These properties are essential for developing drugs aimed at oxidative stress-related conditions .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Research
A focused library of novel substituted 2-pyrrolidinone derivatives was synthesized, revealing remarkable anticancer activity. The study highlighted the role of the 4-(dimethylaminophenyl) moiety in enhancing the anticancer properties of the compounds .
Case Study 2: Neuroprotective Studies
In a study evaluating the neuroprotective effects of cholinesterase inhibitors, compounds similar to this compound were shown to have low cytotoxicity while maintaining potent inhibition of acetylcholinesterase. This suggests their potential use in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of 4-(Acetylamino)phenyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The acetylamino and dimethylcarbamate groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the phenyl ring or the carbamate group. Key comparisons include:
Key Observations :
- Melting Points : Bulky substituents (e.g., nitro groups) increase melting points due to enhanced crystal packing .
- Lipophilicity : Dimethylcarbamates (log P ~2–3) are more lipophilic than sulfonamide carbamates (log P <1), influencing their membrane permeability and bioactivity .
- Bioactivity: The acetylamino group in this compound may enhance target specificity compared to Mexacarbate, which lacks this moiety and acts broadly on insect nervous systems .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : HPLC-derived log k values for dimethylcarbamates range from 1.8–2.5, suggesting moderate blood-brain barrier permeability .
- Metabolic Stability: The acetylamino group reduces oxidative metabolism compared to unsubstituted phenyl carbamates, as demonstrated in analogs like SNAP-7941 (half-life >6 hours in hepatic microsomes) .
Biological Activity
4-(Acetylamino)phenyl dimethylcarbamate (CAS No. 303095-01-4) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of carbamates, characterized by the presence of an acetylamino group attached to a phenyl ring. Its molecular formula is C10H14N2O3, and it exhibits properties typical of carbamate derivatives, such as moderate solubility in organic solvents.
The biological activity of this compound primarily involves inhibition of specific enzymes and interaction with cellular targets. The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It has been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these bacteria have been reported, indicating its potential use as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents targeting bacterial infections.
Cytotoxicity and Apoptosis
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in human cancer cells, with mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.
A recent study reported the following IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 20 |
These results indicate that the compound possesses significant anticancer activity and warrants further investigation into its potential therapeutic applications.
Case Studies
- Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of several carbamate derivatives, including this compound. The results highlighted its effectiveness against multi-drug resistant strains, suggesting its potential role in combating antibiotic resistance .
- Cytotoxicity Assessment : Another research effort focused on the cytotoxicity profile of this compound against various human cancer cell lines. The findings revealed that it selectively induced cell death in cancerous cells while exhibiting low toxicity towards normal cells, indicating a favorable therapeutic index .
- Mechanistic Insights : Detailed mechanistic studies have shown that this compound affects cellular signaling pathways associated with apoptosis and cell cycle regulation. These insights are crucial for understanding how this compound can be optimized for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
